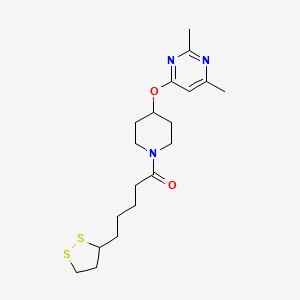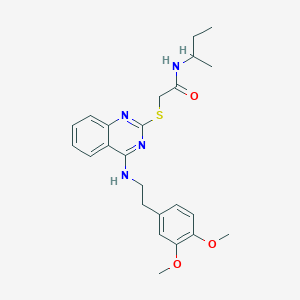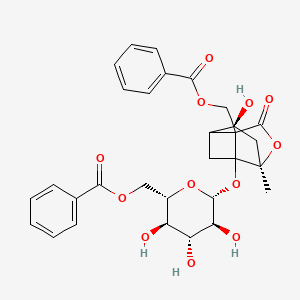![molecular formula C15H17N3O B2991187 3-tert-butyl-N-methoxy-1H,4H-indeno[1,2-c]pyrazol-4-imine CAS No. 1274947-93-1](/img/structure/B2991187.png)
3-tert-butyl-N-methoxy-1H,4H-indeno[1,2-c]pyrazol-4-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that likely contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and an indene ring (a fused cyclohexene and cyclopentadiene ring). The “tert-butyl” and “methoxy” groups are common substituents in organic chemistry .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through methods such as condensation reactions, substitution reactions, or ring-closing reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. For example, the pyrazole ring might undergo reactions such as electrophilic substitution or metal-catalyzed cross-coupling .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined using various analytical techniques .Scientific Research Applications
Synthesis and Structural Characterization
One of the primary applications of compounds structurally related to 3-tert-butyl-N-methoxy-1H,4H-indeno[1,2-c]pyrazol-4-imine involves their synthesis and structural characterization. For instance, the efficient synthesis of related compounds via one-pot methodologies demonstrates their potential in facilitating the creation of complex pyrazole derivatives. Such methods highlight the operational ease and rapidity, making them valuable for further chemical investigations and applications in various fields, including medicinal chemistry and materials science (Becerra, Rojas, & Castillo, 2021).
Crystal Structure and Molecular Interactions
The detailed examination of crystal structures and molecular interactions of closely related compounds offers insights into their chemical behavior and potential applications. For example, the study of π-stacked chains and sheets in hydrogen-bonded dimers and chains provides valuable information on molecular assembly and potential for materials science applications. Such structural analyses can guide the development of new materials with desired physical and chemical properties (Portilla, Lizarazo, Cobo, & Glidewell, 2011).
Novel Functional Materials
The research on compounds with similar structures also extends to the exploration of their applications in creating novel functional materials. For instance, studies on zinc complexes of Schiff and Mannich bases related to this compound reveal their potential in magnetic and electronic applications. Understanding the spin interaction in such complexes can contribute to the development of new magnetic materials and devices (Orio, Philouze, Jarjayes, Neese, & Thomas, 2010).
Photophysical Studies
Further applications include photophysical studies, where compounds structurally similar to this compound are investigated for their light-absorbing and emitting properties. Such studies are crucial for the development of new photoluminescent materials, sensors, and other optoelectronic devices. The understanding of how these compounds interact with light and other molecules can lead to innovations in lighting, display technologies, and biochemical sensing (Yang et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-tert-butyl-N-methoxy-2H-indeno[1,2-c]pyrazol-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-15(2,3)14-11-12(16-17-14)9-7-5-6-8-10(9)13(11)18-19-4/h5-8H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNVPYFEFAJTDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C(=NN1)C3=CC=CC=C3C2=NOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-N-(6-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2991107.png)

![1-[4-[(2,5-Difluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2991109.png)
![4-Amino-1-oxa-3-azaspiro[4.5]dec-3-en-2-one](/img/structure/B2991111.png)

![2-[(3,3-Difluorocyclobutyl)-[(4-methylfuran-2-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2991114.png)

![Dimethyl [(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phosphonate](/img/structure/B2991119.png)


![[3-(1,2,4-Oxadiazol-3-yl)phenyl]methanol](/img/structure/B2991122.png)
![6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid](/img/structure/B2991123.png)


